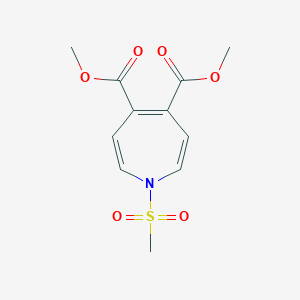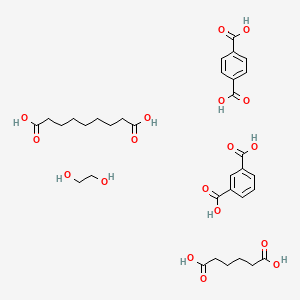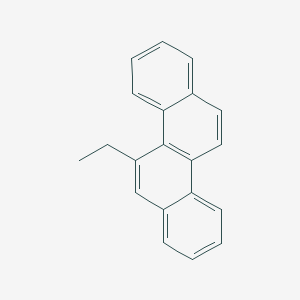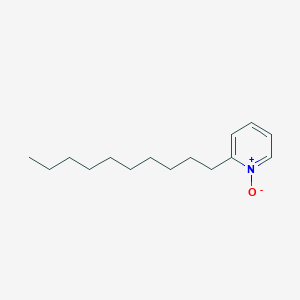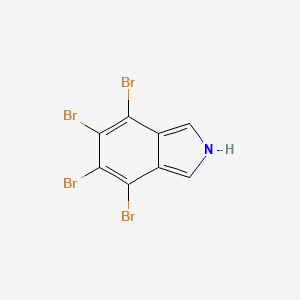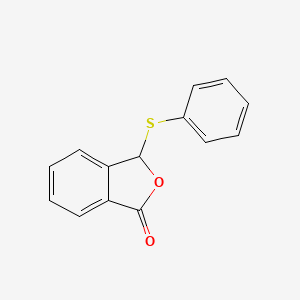
Dibutyl piperidin-1-ylphosphonodithioite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl piperidin-1-ylphosphonodithioite is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl piperidin-1-ylphosphonodithioite typically involves the reaction of piperidine derivatives with phosphonodithioite reagents. One common method includes the use of dibutyl phosphonodithioite as a starting material, which reacts with piperidine under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl piperidin-1-ylphosphonodithioite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonodithioate derivatives.
Reduction: Reduction reactions can convert it into phosphonodithioite derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring or the phosphonodithioite group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonodithioate derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds.
Aplicaciones Científicas De Investigación
Dibutyl piperidin-1-ylphosphonodithioite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of dibutyl piperidin-1-ylphosphonodithioite involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phosphonodithioite group can form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dibutyl piperidin-1-ylphosphonodithioite include:
Piperidine derivatives: Compounds like piperine and piperidine itself, which share the piperidine ring structure.
Phosphonodithioite derivatives: Compounds with similar phosphonodithioite groups, such as dibutyl phosphonodithioite.
Uniqueness
This compound is unique due to the combination of the piperidine ring and the phosphonodithioite group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
53431-24-6 |
|---|---|
Fórmula molecular |
C13H28NPS2 |
Peso molecular |
293.5 g/mol |
Nombre IUPAC |
bis(butylsulfanyl)-piperidin-1-ylphosphane |
InChI |
InChI=1S/C13H28NPS2/c1-3-5-12-16-15(17-13-6-4-2)14-10-8-7-9-11-14/h3-13H2,1-2H3 |
Clave InChI |
ZUHVTZAGGCSETE-UHFFFAOYSA-N |
SMILES canónico |
CCCCSP(N1CCCCC1)SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


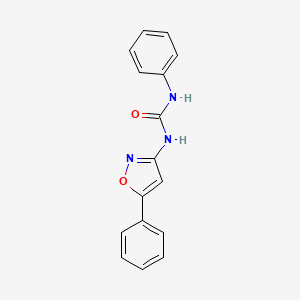

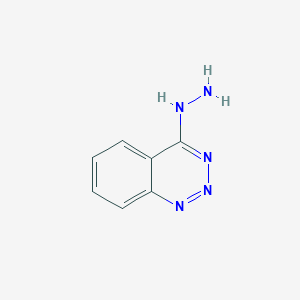
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)

![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
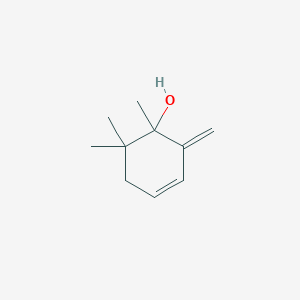
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
